4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Description
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a heterocyclic compound featuring a pyrazolo-benzoxazine core substituted with bromine atoms at positions 4 and 9, a 2-naphthyl group at position 2, and a phenolic hydroxyl group at position 2 of the benzene ring. Its molecular formula is C₂₇H₁₇Br₂N₂O₂, with a molecular weight of 568.15 g/mol .
The compound is synthesized via multi-step organic reactions, including pyrazole ring formation using hydrazine derivatives and cyclization of phenolic precursors under acidic conditions . Its structural complexity confers unique reactivity, such as bromine participation in nucleophilic substitutions and phenolic group oxidation to quinones .
Properties
CAS No. |
303060-57-3 |
|---|---|
Molecular Formula |
C26H18Br2N2O2 |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
4-bromo-2-(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C26H18Br2N2O2/c27-18-7-9-24(31)21(13-18)26-30-23(20-12-19(28)8-10-25(20)32-26)14-22(29-30)17-6-5-15-3-1-2-4-16(15)11-17/h1-13,23,26,31H,14H2 |
InChI Key |
CNNUDQWMUBHBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multi-step organic reactions. One common method involves the bromination of a naphthyl derivative followed by cyclization to form the benzoxazin ring. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atoms could yield a variety of functionalized derivatives .
Scientific Research Applications
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The bromine atoms and the benzoxazin ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, where structural variations in substituents significantly influence chemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo-Benzoxazine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol | 4-Br, 9-Br, 2-naphthyl, phenol | C₂₇H₁₇Br₂N₂O₂ | 568.15 | High halogen reactivity; antimicrobial/anticancer potential |
| (4-Bromophenyl)[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone | 9-Cl, 2-thienyl, methanone | C₂₁H₁₄BrClN₂O₂S | 508.73 | Thiophene enhances sulfur-based interactions; lower logP vs. naphthyl analogs |
| 9-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 9-Br, 4-Cl, 4-OCH₃ | C₂₄H₁₈BrClN₂O₂ | 506.77 | Methoxy group improves solubility; moderate kinase inhibition |
| 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol | 7,9-Cl, 4-OCH₃, phenol | C₂₄H₁₇BrCl₂N₂O₃ | 568.67 | Dichloro substitution increases electrophilicity; cytotoxic in vitro |
| 9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol | Spirocyclic cyclohexene, 4-F | C₂₅H₂₃BrFN₂O₂ | 497.37 | Spiro architecture enhances conformational rigidity; COX-2 inhibition |
Key Structural and Functional Differences
Halogen Substituents :
- Bromine at positions 4 and 9 (target compound) increases electrophilicity and cross-coupling reactivity compared to chloro analogs (e.g., ). The dual bromine configuration may enhance DNA alkylation in anticancer activity .
- Dichloro derivatives () exhibit higher cytotoxicity but reduced metabolic stability due to stronger electron-withdrawing effects.
Methoxy groups () enhance solubility but reduce membrane permeability compared to hydrophobic naphthyl .
Biological Activity: The target compound’s phenolic hydroxyl group enables hydrogen bonding with biological targets, a feature absent in methanone or ether derivatives (). This may explain its superior antimicrobial activity in preliminary assays . Spirocyclic analogs () show selectivity for COX-2 inhibition due to steric constraints, whereas linear pyrazolo-benzoxazines (e.g., target compound) have broader target profiles .
Biological Activity
4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects, antimicrobial activity, and enzyme inhibition characteristics.
Chemical Structure
The compound features a unique structure characterized by multiple aromatic rings and a brominated pyrazolo-benzoxazine moiety. Its structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Bromo-2-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exhibit significant anticancer properties. For instance:
- A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. While not directly tested on this specific compound, the findings suggest that compounds with similar structures may inhibit tumor growth effectively .
- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example:
- Compounds with similar pyrazolo and benzoxazine structures have shown moderate to significant antibacterial and antifungal activities . The exact mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies reveal that derivatives of this compound may act as inhibitors of cholinesterase enzymes:
- One study reported that certain related compounds demonstrated selective inhibition against butyrylcholinesterase (BChE) with an IC50 value comparable to established inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer’s disease.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Moderate antibacterial activity | |
| Enzyme Inhibition | Selective BChE inhibition (IC50 = 46.42 µM) |
Case Studies
- Anticancer Screening : A multicellular spheroid model was used to screen various compounds for anticancer activity. The study highlighted the potential of brominated pyrazolo derivatives in inhibiting cancer cell proliferation .
- Antimicrobial Testing : In vitro tests against several bacterial strains showed that related compounds exhibited significant antimicrobial activity. This suggests that modifications in the chemical structure could enhance efficacy .
- Cholinesterase Inhibition : Research on similar compounds indicated their potential as therapeutic agents for neurodegenerative diseases due to their ability to inhibit cholinesterase enzymes effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
